molecular formula C10H9N5S2 B2776994 2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 303996-04-5

2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2776994
M. Wt: 263.34
InChI Key: YNDVYIZYRFBGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (MSTTP) is a novel compound derived from the synthesis of a thienyl group and a pyrimidine moiety. It is a heterocyclic compound with a unique structure, making it an interesting target for research. MSTTP has a wide range of applications in scientific research, from the study of biochemical and physiological effects to laboratory experiments.

Scientific Research Applications

Synthesis and Biological Study

Ivachtchenko et al. (2010) explored the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their binding affinity and inhibition of cellular responses to serotonin. This research highlights the compound's potential as a selective serotonin 5-HT6 receptor antagonist (Ivachtchenko et al., 2010).

Chemical Synthesis and Properties

A study by Abdelriheem et al. (2017) demonstrated the effective synthesis of pyrazolo[1,5-a]pyrimidines and related compounds, indicating the chemical versatility and potential application in pharmaceuticals (Abdelriheem et al., 2017).

Crystal Structure Analysis

Canfora et al. (2010) reported the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments. This study provides insights into the structural characteristics relevant for its biological activity (Canfora et al., 2010).

Inhibitory Effects on Enzymes

Asghari et al. (2016) synthesized derivatives of 2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and evaluated them as potential inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory processes (Asghari et al., 2016).

Antimicrobial and Antifungal Properties

Komykhov et al. (2017) investigated the antimicrobial and antifungal activities of triazolo[1,5-a]pyrimidin-7-ols, contributing to the understanding of its potential use in treating infections (Komykhov et al., 2017).

Environmentally Friendly Synthesis Methods

Gol et al. (2019) demonstrated an efficient and regioselective synthesis of dihydropyrazolo[1,5-a]pyrimidines and dihydro[1,2,4]triazolo[1,5-a]pyrimidines using water as a solvent, indicating a more sustainable approach to chemical synthesis (Gol et al., 2019).

properties

IUPAC Name

2-methylsulfanyl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S2/c1-16-10-13-9-12-4-7(6-2-3-17-5-6)8(11)15(9)14-10/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDVYIZYRFBGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=C(C=NC2=N1)C3=CSC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.